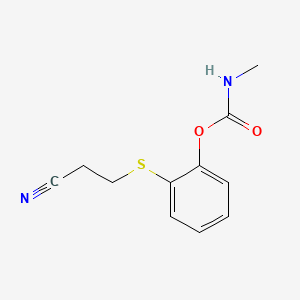
Propanenitrile, 3-((2-(((methylamino)carbonyl)oxy)phenyl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanenitrile, 3-((2-(((methylamino)carbonyl)oxy)phenyl)thio)- is an organic compound with a complex structure that includes a nitrile group, a phenyl ring, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanenitrile, 3-((2-(((methylamino)carbonyl)oxy)phenyl)thio)- typically involves multiple steps, including the formation of the nitrile group and the introduction of the thioether linkage. Common synthetic routes may involve the reaction of appropriate precursors under controlled conditions, such as the use of specific catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated systems to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Propanenitrile, 3-((2-(((methylamino)carbonyl)oxy)phenyl)thio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may convert the nitrile group to primary amines.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens or nitrating agents can be employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce primary amines.
Scientific Research Applications
Propanenitrile, 3-((2-(((methylamino)carbonyl)oxy)phenyl)thio)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanenitrile, 3-((2-(((methylamino)carbonyl)oxy)phenyl)thio)- involves its interaction with specific molecular targets and pathways. The nitrile group and thioether linkage play crucial roles in its reactivity and binding affinity. These interactions can modulate biological processes and chemical reactions, making the compound valuable for various applications.
Comparison with Similar Compounds
Similar Compounds
Propanenitrile, 3-(methylamino): Shares the nitrile group but lacks the thioether linkage.
Propionitrile: A simpler nitrile compound with different chemical properties.
Aminopropionitrile: Contains an amino group instead of the thioether linkage.
Uniqueness
Propanenitrile, 3-((2-(((methylamino)carbonyl)oxy)phenyl)thio)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
36124-57-9 |
|---|---|
Molecular Formula |
C11H12N2O2S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
[2-(2-cyanoethylsulfanyl)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C11H12N2O2S/c1-13-11(14)15-9-5-2-3-6-10(9)16-8-4-7-12/h2-3,5-6H,4,8H2,1H3,(H,13,14) |
InChI Key |
RHYODJITMFLCLB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=CC=CC=C1SCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Dimethylcarbamothioyl)oxy]-N,4-dimethylbenzamide](/img/structure/B14675733.png)

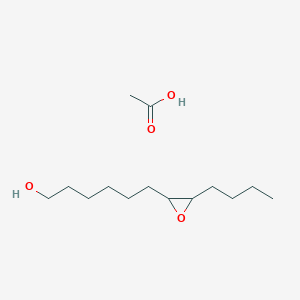
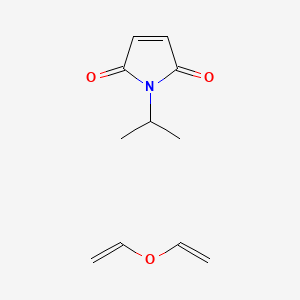
![6-Chloro-N,N'-(1,1-dimethylpropyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B14675765.png)
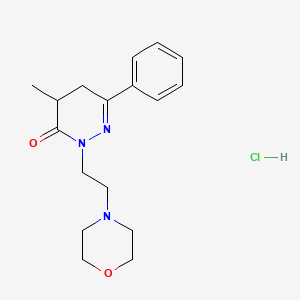
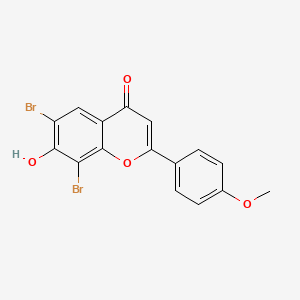

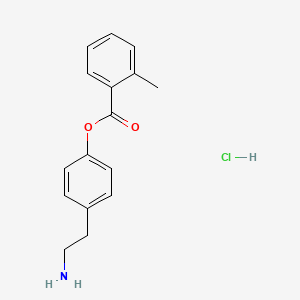
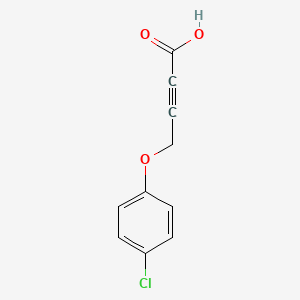
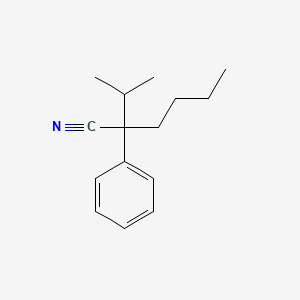


![2-Pyrrolidinone, 5-hydroxy-1-[2-(1-naphthalenyl)ethyl]-](/img/structure/B14675827.png)
